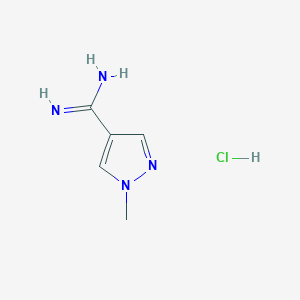

1-methyl-1H-pyrazole-4-carboximidamide hydrochloride

Description

1-Methyl-1H-pyrazole-4-carboximidamide hydrochloride is a pyrazole-derived compound characterized by a methyl group at the 1-position of the pyrazole ring and a carboximidamide functional group at the 4-position. Its hydrochloride salt form enhances aqueous solubility, making it suitable for pharmacological applications. The compound is synthesized via methods analogous to those described for related 1-aryl-1H-pyrazole-4-carboximidamides, involving nitrile intermediates and subsequent conversion to carboximidamides through reactions with hydroxylamine or t-butyl nitrite .

Key structural features include:

- Aromatic pyrazole core: Provides stability and planar geometry.

- Methyl substituent (1-position): Reduces steric hindrance compared to bulkier aryl groups.

Properties

IUPAC Name |

1-methylpyrazole-4-carboximidamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4.ClH/c1-9-3-4(2-8-9)5(6)7;/h2-3H,1H3,(H3,6,7);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZLCYPRBEKQCPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C(=N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1267500-60-6 | |

| Record name | 1-methyl-1H-pyrazole-4-carboximidamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1H-pyrazole-4-carboximidamide hydrochloride can be synthesized through several methods. One common approach involves the reaction of 1-methylpyrazole with cyanamide under acidic conditions to form the desired product . Another method includes the cyclization of aminoguanidine carbonate with 1,1,3,3-tetramethoxypropane .

Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-pyrazole-4-carboximidamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carboximidamide group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce pyrazole amines.

Scientific Research Applications

Medicinal Chemistry

1-Methyl-1H-pyrazole-4-carboximidamide hydrochloride serves as a key intermediate in the synthesis of various pharmaceuticals, including:

- Nonsteroidal Anti-inflammatory Drugs (NSAIDs) : The compound is utilized in the development of NSAIDs due to its ability to inhibit cyclooxygenase enzymes.

- Antihypertensive Agents : It plays a role in synthesizing drugs aimed at managing hypertension.

Organic Synthesis

The compound is widely used as a reagent in organic synthesis:

- Building Block for Complex Molecules : It is employed to synthesize more complex organic molecules through guanylation reactions.

- Peptide Synthesis : The compound facilitates the formation of peptide bonds, making it valuable in biochemistry and pharmaceutical research .

Biochemical Research

In biological studies, this compound has been investigated for its potential effects on various biochemical pathways:

- Enzyme Inhibition : The compound has shown inhibitory effects on enzymes such as inducible nitric oxide synthase (iNOS), which is crucial in inflammatory responses .

- Modulation of Signaling Pathways : Its interaction with primary and secondary aliphatic amines influences protein synthesis and neurotransmitter regulation .

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with this compound:

- Anti-inflammatory Activity : Research indicates that derivatives of pyrazoles exhibit significant anti-inflammatory properties by inhibiting COX enzymes. For instance, compounds structurally related to this compound demonstrated effective inhibition in vitro .

- Antimicrobial Properties : A study reported that related pyrazole compounds exhibited antimicrobial activity against various bacterial strains, suggesting potential applications in developing new antibiotics .

- Anticancer Effects : Investigations into pyrazole derivatives have shown promising anticancer activities, with some compounds displaying IC50 values comparable to established chemotherapeutics .

Mechanism of Action

The mechanism of action of 1-methyl-1H-pyrazole-4-carboximidamide hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Structural Analogs

1-Aryl-1H-pyrazole-4-carboximidamides

Compounds such as 1-phenyl-1H-pyrazole-4-carboximidamide (1) and its derivatives (e.g., 4-bromo, 4-nitro substituents) share the carboximidamide group but differ in the substituent at the 1-position.

- Impact of substituents :

4,5-Dihydro-1H-pyrazole-1-carboximidamides

Derivatives like 5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide () feature a saturated pyrazoline ring.

- Aromaticity: The fully aromatic pyrazole core in the target compound enhances stability and π-π stacking interactions .

Functional Group Variants

- 1-Methyl-1H-pyrazole-4-carbaldehyde (): Replaces the carboximidamide with an aldehyde group, reducing hydrogen-bonding capacity and solubility.

- Methyl 1H-pyrazole-3-carboxylate (): The ester group at position 3 decreases polarity compared to the carboximidamide .

Physicochemical Properties

| Compound | Substituent (1-position) | Functional Group (4-position) | Melting Point (°C) | Solubility (Water) |

|---|---|---|---|---|

| 1-Methyl-1H-pyrazole-4-carboximidamide HCl | Methyl | Carboximidamide (HCl salt) | Data not available | High (salt form) |

| 1-Phenyl-1H-pyrazole-4-carboximidamide (1) | Phenyl | Carboximidamide | 220–225 | Moderate |

| 1-(4’-Nitrophenyl)-1H-pyrazole-4-carboximidamide (3) | 4-Nitrophenyl | Carboximidamide | 245–250 | Low |

| 5-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazole-1-carboximidamide | 4-Chlorophenyl (dihydro) | Carboximidamide | 195–200 | Moderate |

Data compiled from synthesis and characterization studies in , and 7.

Key Trends:

Biological Activity

1-Methyl-1H-pyrazole-4-carboximidamide hydrochloride is a pyrazole derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique structure, has been investigated for various pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound can be represented as follows:

This compound features a pyrazole ring with a carboximidamide functional group, which contributes to its biological activity. The presence of nitrogen atoms in the ring structure is significant for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Research indicates that it may modulate signaling pathways related to inflammation and cell proliferation. Specifically, it has been shown to inhibit inducible nitric oxide synthase (iNOS) activity, reducing the production of nitric oxide (NO), a key mediator in inflammatory responses .

Antimicrobial Activity

Studies have demonstrated that this compound exhibits antimicrobial properties against a range of pathogens. For instance, in vitro assays revealed significant inhibition of bacterial growth, particularly against Gram-positive bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis .

Anti-inflammatory Effects

In models of inflammation, this compound has shown promising results. It significantly reduced edema in carrageenan-induced paw edema models in rats, suggesting its potential as an anti-inflammatory agent . The reduction in pro-inflammatory cytokines further supports its role in modulating inflammatory responses.

Anticancer Potential

Recent investigations have explored the anticancer properties of this compound. In cell line studies, it demonstrated cytotoxic effects against various cancer types, including breast and lung cancer cells. The compound induced apoptosis through the activation of caspase pathways and inhibition of cell cycle progression .

Data Table: Summary of Biological Activities

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Case Study on Inflammation : In a study involving rats subjected to inflammatory stimuli, administration of the compound resulted in a significant decrease in paw swelling compared to controls. Histological analysis confirmed reduced infiltration of inflammatory cells in treated animals .

- Case Study on Cancer Cell Lines : A series of experiments conducted on human breast cancer cell lines demonstrated that treatment with the compound led to a dose-dependent decrease in cell viability. Flow cytometry analyses indicated an increase in early apoptotic cells following treatment .

Q & A

Q. What are the standard synthetic protocols for 1-methyl-1H-pyrazole-4-carboximidamide hydrochloride?

Two primary methods are documented:

- Method A : React 5-amino-1-aryl-1H-pyrazole-4-carbonitriles with t-butyl nitrite in dry THF under reflux. Monitor reaction completion via TLC, followed by evaporation and recrystallization in ethanol/water. Yields vary with substituents (e.g., 4-Br, 4-NO₂, 4-OCH₃) .

- Method B : Use SOCl₂ in refluxing dichloromethane to generate chloropropyl intermediates, followed by cyclization with potassium tert-butoxide in THF. Purify via ethanol/water recrystallization . Both methods require validation via TLC, melting point analysis, IR, and NMR spectroscopy .

Q. How is the structural integrity of the compound confirmed post-synthesis?

Key analytical techniques include:

- TLC : Monitor reaction progress and purity.

- Melting Point : Compare observed values with literature (e.g., 1-phenyl derivative: 178–180°C) .

- Spectroscopy :

- IR : Confirm imidamide groups (C=N stretch ~1600–1650 cm⁻¹).

- ¹H/¹³C NMR : Verify substituent positions (e.g., pyrazole ring protons at δ 7.5–8.5 ppm) .

- Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺ for 1-phenyl derivative: m/z 216) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Catalyst/Solvent Screening : Replace THF with polar aprotic solvents (e.g., DMF) to enhance cyclization efficiency.

- Temperature Control : Optimize reflux duration to minimize side reactions (e.g., over-chlorination with SOCl₂) .

- Alternative Reagents : Substitute t-butyl nitrite with isoamyl nitrite for better regioselectivity in nitrosation steps .

- Microwave Assistance : Adopt green chemistry approaches (e.g., microwave-assisted synthesis on TLC plates) to reduce reaction time, as demonstrated for analogous hydrochloride salts .

Q. How should researchers address contradictions in spectroscopic data during characterization?

- Comparative Analysis : Cross-reference NMR/IR data with structurally similar derivatives (e.g., 1-(4-nitrophenyl) analogs show distinct NO₂ group shifts at δ 8.3–8.5 ppm in ¹H NMR) .

- Computational Validation : Use density functional theory (DFT) to simulate spectra and identify discrepancies arising from tautomerism or solvent effects .

- X-ray Crystallography : Resolve ambiguities by determining single-crystal structures, leveraging programs like SHELXL for refinement .

Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting antileishmanial activity?

- Substituent Variation : Synthesize derivatives with electron-withdrawing (e.g., 4-NO₂) or donating (e.g., 4-OCH₃) groups to assess their impact on bioactivity .

- Biological Assays : Use Leishmania amazonensis promastigotes for IC₅₀ determination, ensuring cytotoxicity controls with mammalian cell lines .

- Molecular Docking : Model interactions with leishmanial enzymes (e.g., trypanothione reductase) to prioritize synthetic targets .

Q. How can computational tools enhance synthesis planning for novel derivatives?

- Retrosynthetic Analysis : Use databases like Reaxys or Pistachio to identify feasible precursors and reaction pathways .

- Machine Learning : Train models on existing pyrazole-carboximidamide datasets to predict regioselectivity and optimize reaction parameters .

- Solubility/Stability Prediction : Apply tools like COSMO-RS to estimate hydrochloride salt stability under varying pH and temperature conditions .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.